An In-depth Technical Guide to Cbz-PEG5-Br: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Cbz-PEG5-Br: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2][3]
This technical guide provides a comprehensive overview of Cbz-PEG5-Br, a bifunctional linker increasingly utilized in the synthesis of PROTACs and other bioconjugates. This guide will detail its chemical structure, physicochemical properties, and reactivity. Furthermore, it will provide detailed experimental protocols for its application in PROTAC synthesis and discuss its role in the broader context of targeted protein degradation, exemplified by its potential application in targeting key signaling pathways in oncology.
Chemical Structure and Properties of Cbz-PEG5-Br
Cbz-PEG5-Br is a polyethylene glycol (PEG)-based linker featuring a carboxybenzyl (Cbz) protected amine at one terminus and a reactive bromide at the other. The PEG chain enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[4]
Chemical Structure:
Table 1: Physicochemical Properties of Cbz-PEG5-Br and Related Compounds
| Property | Value | Source/Analogue |
| IUPAC Name | Benzyl (1-bromo-2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| CAS Number | 2710803-69-1 | [5] |
| Molecular Formula | C20H32BrNO7 | |
| Molecular Weight | 478.37 g/mol | |
| Appearance | Likely a colorless to light yellow liquid or oil | Analogue Data |
| Solubility | Soluble in DMSO (10 mM), DCM, and other organic solvents. | |
| Storage | Recommended to be stored at -20°C for long-term stability. | |
| Purity | Typically >95% | |
| SMILES | O=C(NCCOCCOCCOCCOCCOCCBr)OCC1=CC=CC=C1 |
Reactivity and Stability
The chemical reactivity of Cbz-PEG5-Br is dictated by its two terminal functional groups: the Cbz-protected amine and the alkyl bromide.
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Alkyl Bromide: The bromide is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the conjugation of Cbz-PEG5-Br to nucleophiles such as thiols, amines, and carboxylates, which are commonly found on protein ligands.
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Cbz-Protected Amine: The carboxybenzyl (Cbz) group is a robust protecting group for the amine, stable under a variety of reaction conditions. It can be selectively removed to reveal the primary amine, which can then be coupled to a second molecule, typically an E3 ligase ligand, often through amide bond formation.
Stability: While specific shelf-life data for Cbz-PEG5-Br is not publicly available, general guidelines for similar compounds suggest a shelf life of multiple years when stored under recommended conditions (-20°C). The PEG backbone is generally stable, but the Cbz group can be sensitive to strong acidic or basic conditions and catalytic hydrogenation.
Role in PROTAC Design and Signaling Pathways
The length and flexibility of the PEG linker in a PROTAC are critical for inducing a productive ternary complex between the target protein and the E3 ligase. A linker that is too short may prevent the two proteins from interacting, while a linker that is too long may lead to unproductive binding modes. The five ethylene glycol units in Cbz-PEG5-Br provide a flexible spacer of a defined length, which can be optimal for certain target-E3 ligase pairs.
Targeted Signaling Pathway Example: The KRAS Pathway
The KRAS protein is a key signaling node that, when mutated, is a driver of many cancers. PROTACs that can effectively target and degrade mutant KRAS are of significant therapeutic interest. A PROTAC utilizing a flexible PEG linker, such as one derived from Cbz-PEG5-Br, could be designed to bind to a KRAS G12C inhibitor and an E3 ligase ligand, such as pomalidomide (a CRBN ligand). This would bring the CRBN E3 ligase into proximity with KRAS G12C, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation would, in turn, inhibit downstream signaling through pathways like the MAPK and PI3K/AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.
Experimental Protocols
The following are detailed, representative protocols for the use of Cbz-PEG5-Br in the synthesis of a PROTAC.
Protocol 1: Conjugation of Cbz-PEG5-Br to a Target Protein Ligand
This protocol describes the reaction of the bromide terminus of Cbz-PEG5-Br with a thiol-containing target protein ligand.
Materials:
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Target protein ligand with a thiol group (Ligand-SH)
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Cbz-PEG5-Br
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Anhydrous N,N-Dimethylformamide (DMF)
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Diisopropylethylamine (DIPEA)
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Nitrogen atmosphere
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Standard glassware for organic synthesis
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Reverse-phase HPLC for purification
Procedure:
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Under a nitrogen atmosphere, dissolve the thiol-containing target protein ligand (1.0 eq) in anhydrous DMF.
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Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
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Add a solution of Cbz-PEG5-Br (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by reverse-phase HPLC to yield the Cbz-protected intermediate (Ligand-S-PEG5-NH-Cbz).
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to yield a free amine.
Materials:
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Ligand-S-PEG5-NH-Cbz
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Methanol (MeOH)
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Palladium on carbon (10% Pd/C)
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Hydrogen gas (balloon or hydrogenation apparatus)
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Celite
Procedure:
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Dissolve the Cbz-protected intermediate in methanol.
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Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
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Purge the reaction vessel with nitrogen, then introduce hydrogen gas.
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-4 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
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Concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate (Ligand-S-PEG5-NH2), which is often used in the next step without further purification.
Protocol 3: Coupling of the Deprotected Linker to an E3 Ligase Ligand
This protocol describes the final amide bond formation to generate the PROTAC.
Materials:
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Ligand-S-PEG5-NH2
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E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-COOH)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Anhydrous DMF
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DIPEA
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Nitrogen atmosphere
Procedure:
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Under a nitrogen atmosphere, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add a solution of the deprotected amine intermediate (Ligand-S-PEG5-NH2) (1.1 eq) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Conclusion
Cbz-PEG5-Br is a versatile and valuable tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the efficient and modular synthesis of PROTACs. While specific physicochemical data for this exact linker remains limited in the public domain, its reactivity and utility can be reliably inferred from closely related analogues and the fundamental principles of organic chemistry. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively incorporate Cbz-PEG5-Br and similar linkers into their PROTAC design and synthesis workflows, ultimately accelerating the development of novel therapeutics.
